molecular formula C7H10N2O3 B196022 N-(2,6-Dioxopiperidin-3-YL)acetamide CAS No. 1468-52-6

N-(2,6-Dioxopiperidin-3-YL)acetamide

Cat. No.: B196022
CAS No.: 1468-52-6
M. Wt: 170.17 g/mol
InChI Key: VOKVBBASCNOYAR-UHFFFAOYSA-N
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Description

It has a molecular formula of C8H11NO3 and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

N-(2,6-Dioxopiperidin-3-YL)acetamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

The safety information for this compound includes hazard statements H302-H315-H319-H335, and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Relevant Papers The relevant papers retrieved discuss the synthesis and biological activity of novel pomalidomide linked with diphenylcarbamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dioxopiperidin-3-YL)acetamide typically involves the reaction of piperidinone derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dioxopiperidin-3-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidinone derivatives, alcohols, amines, and oxo compounds .

Mechanism of Action

The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Pomalidomide: A derivative of thalidomide with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and other cancers.

Uniqueness

N-(2,6-Dioxopiperidin-3-YL)acetamide is unique due to its specific structural features and versatile reactivity. Unlike pomalidomide and lenalidomide, which are primarily used in medical applications, this compound has broader applications in chemistry, biology, and industry .

Properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4(10)8-5-2-3-6(11)9-7(5)12/h5H,2-3H2,1H3,(H,8,10)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKVBBASCNOYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578306
Record name N-(2,6-Dioxopiperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-52-6
Record name N-(2,6-Dioxopiperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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